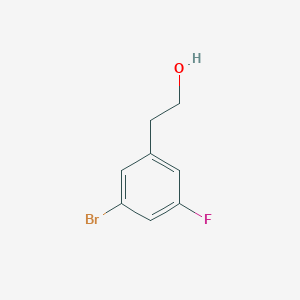

2-(3-Bromo-5-fluorophenyl)ethanol

Description

2-(3-Bromo-5-fluorophenyl)ethanol is a halogenated aromatic ethanol derivative characterized by a phenyl ring substituted with bromine (Br) at the 3-position and fluorine (F) at the 5-position, linked to an ethanol moiety. The bromo and fluoro substituents enhance electronic effects, influencing reactivity, solubility, and biological interactions .

Properties

IUPAC Name |

2-(3-bromo-5-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5,11H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBOZZPCFACVGEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-fluorophenyl)ethanol typically involves the bromination and fluorination of phenylethanol derivatives. One common method is the electrophilic aromatic substitution reaction, where phenylethanol is treated with bromine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) bromide, to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-fluorophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine and fluorine substituents can be reduced under specific conditions.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-bromo-5-fluorobenzaldehyde or 3-bromo-5-fluorobenzoic acid.

Reduction: Formation of 3-bromo-5-fluorophenylmethanol.

Substitution: Formation of various substituted phenylethanol derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : 2-(3-Bromo-5-fluorophenyl)ethanol serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various derivatizations, facilitating the creation of compounds with distinct properties.

Biology

- Biological Activity : Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Its halogen substituents can influence its interaction with biological targets, enhancing its efficacy against specific pathogens or cancer cells .

Medicine

- Pharmaceutical Development : The compound is explored as a precursor for developing pharmaceutical agents. Its ability to interact with enzymes or receptors through non-covalent interactions makes it a candidate for drug development .

Industry

- Production of Specialty Chemicals : In industrial applications, this compound is utilized in creating specialty chemicals and materials, owing to its unique chemical properties.

Comparative Analysis Table

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 2-(3-Bromo-4-fluorophenyl)ethanol | Similar structure with different fluorine position | Varying biological activity due to substitution |

| 2-(3-Bromo-5-chlorophenyl)ethanol | Chlorine instead of fluorine | Different reactivity patterns |

| 2-(3-Bromo-5-methylphenyl)ethanol | Methyl group substitution | Altered electronic effects |

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibitory effects, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Research

Research focusing on the anticancer activity of this compound demonstrated its ability to induce apoptosis in cancer cell lines. Molecular docking studies revealed potential binding sites on key cancer-related proteins, highlighting its therapeutic potential in oncology .

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-fluorophenyl)ethanol involves its interaction with specific molecular targets. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to biological molecules. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Functional Group Variations

Alcohol Derivatives

- (3-Bromo-5-fluorophenyl)methanol (CAS 216755-56-5) Structure: Benzyl alcohol analog with hydroxyl (-OH) directly attached to the aromatic ring’s methyl group. Key Differences: Shorter carbon chain (methanol vs. ethanol) reduces hydrophilicity. The absence of an ethylene spacer may limit conformational flexibility and hydrogen-bonding capacity. Applications: Intermediate in synthesizing fluorinated pharmaceuticals and liquid crystals .

- (5-Bromo-2-ethoxy-3-fluorophenyl)methanol (CAS 1823949-60-5) Structure: Ethoxy group at the 2-position introduces steric hindrance and lipophilicity. Key Differences: Ethoxy substitution alters electronic distribution and solubility compared to the unsubstituted ethanol chain in the target compound. Applications: Potential use in organic synthesis for agrochemicals .

Carboxylic Acid Derivatives

- 3-Bromo-5-fluorophenylacetic Acid (CAS 202000-99-5) Structure: Acetic acid group replaces ethanol, introducing a carboxylic acid (-COOH) moiety. Key Differences: Increased acidity (pKa ~2.5–3.5) enhances water solubility and metal-binding capacity. Likely used as a building block for anti-inflammatory or antimicrobial agents .

Ketone Derivatives

- 1-(3-Bromo-5-fluorophenyl)ethanone (CAS 105515-20-6) Structure: Ketone (-CO-) group at the terminal position. Key Differences: The absence of hydroxyl reduces polarity, increasing lipid solubility. Ketones are pivotal in synthesizing heterocycles (e.g., triazoles) via condensation reactions .

Amine Derivatives

- 1-(3-Bromo-5-fluorophenyl)-2-methylpropan-2-amine (CAS 1539067-46-3) Structure: Branched amine (-NH2) substituent introduces basicity. Key Differences: Amine group enables salt formation and enhances bioavailability. Potential applications in CNS-targeting drugs .

Structural and Electronic Effects

Substituent Positioning

- 3-Bromo-5-fluoro vs. 5-Bromo-2-ethoxy-3-fluoro :

Molecular Weight and Solubility

Biological Activity

2-(3-Bromo-5-fluorophenyl)ethanol is an organic compound with the molecular formula C₈H₈BrF₁O, notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a phenyl ring substituted with both bromine and fluorine atoms, along with a hydroxyl group attached to an ethyl chain. The unique structure of this compound suggests various interactions with biological targets, which can enhance its efficacy against certain pathogens or cancer cells.

Chemical Structure and Properties

The presence of halogen substituents (bromine and fluorine) on the phenyl ring significantly influences the compound's chemical properties and biological activities. The hydroxyl group can participate in hydrogen bonding, enhancing the compound's interaction with biological molecules. The hydrophobic (due to bromine and fluorine) and hydrophilic (due to the hydroxyl group) characteristics contribute to its potential as a therapeutic agent.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that compounds with similar structures often demonstrate effectiveness against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

In anticancer research, this compound has been investigated for its ability to inhibit tumor growth. Preliminary studies suggest that it may affect cell proliferation and induce apoptosis in cancer cells, particularly in breast cancer models such as MCF-7 cells. The presence of halogens is believed to enhance the binding affinity to cancer-related targets, potentially leading to increased anticancer efficacy.

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors through non-covalent interactions such as hydrogen bonding and hydrophobic effects.

- Cell Signaling Pathways : It could modulate key signaling pathways involved in cell growth and survival, particularly in cancer cells.

- Molecular Targets : Studies are ongoing to identify specific molecular targets affected by this compound, which could elucidate its mechanism further.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be beneficial:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 2-(3-Bromo-4-fluorophenyl)ethanol | Similar structure with different fluorine position | Varying biological activity due to substitution |

| 2-(3-Bromo-5-chlorophenyl)ethanol | Chlorine instead of fluorine | Different reactivity patterns |

| 2-(3-Bromo-5-methylphenyl)ethanol | Methyl group substitution | Altered electronic effects |

This table highlights how variations in substituents can lead to differences in biological activity, emphasizing the importance of structural analysis in drug development.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound and evaluating their biological activities:

- Synthesis Techniques : Continuous flow reactors have been employed for efficient synthesis, optimizing yield and purity while minimizing by-products .

- In Vitro Studies : Various analogs have been tested for their potency against cancer cell lines, showing promising results in inhibiting cell growth .

- Mechanistic Insights : Research has begun to uncover how these compounds interact at the molecular level, providing insights into their potential therapeutic applications .

Case Studies

Several case studies have demonstrated the efficacy of this compound in laboratory settings:

- In one study, this compound was shown to significantly inhibit the proliferation of MCF-7 breast cancer cells at low concentrations (IC50 values reported around 10 µM), indicating its potential as a lead compound for further development .

- Another investigation highlighted its antimicrobial properties against Gram-positive bacteria, showcasing a broad spectrum of activity that warrants further exploration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.